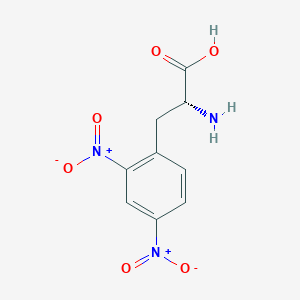

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Vue d'ensemble

Description

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (MTHN) is a naturally occurring monoterpene alcohol that is found in many plants and fungi. It is a volatile compound with a sweet and pleasant aroma that has been used for centuries in traditional medicines and perfumery. In recent years, MTHN has gained attention for its potential therapeutic applications due to its anti-inflammatory and anti-oxidant properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTHN.

Applications De Recherche Scientifique

Chemical Recycling and Drug Discovery

One notable application of compounds related to (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is in the field of chemical recycling, specifically involving poly(ethylene terephthalate) (PET). Research highlights innovative methods for recycling PET to recover pure monomers, such as terephthalic acid, which can be repolymerized. This process involves hydrolysis and glycolysis techniques, showcasing the compound's utility in enhancing sustainability and resource recovery in the plastics industry (Karayannidis & Achilias, 2007).

Role in Cancer and CNS Drug Discovery

Tetrahydroisoquinoline (THIQ) derivatives, structurally related to (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, have been explored for their therapeutic potential across various diseases. Initially investigated for neurotoxic properties, these compounds later revealed preventive effects against Parkinsonism in mammals. Their potential as anticancer agents has been recognized, with the approval of trabectedin for treating soft tissue sarcomas marking a significant milestone. THIQ derivatives have shown promise in drug discovery for cancer, central nervous system disorders, and infectious diseases, highlighting the versatile applications of compounds within this chemical family (Singh & Shah, 2017).

Environmental and Health Impact Studies

The environmental and health impacts of related compounds, such as polychlorinated naphthalenes (PCNs), have been a subject of research due to their toxicity and persistence. Studies on PCNs, which share a naphthalene backbone with (1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, indicate the need for further investigation into the human health effects of such compounds, especially through dietary intake. This underscores the importance of understanding the environmental and health implications of chemically related compounds (Domingo, 2004).

Propriétés

IUPAC Name |

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNIZDAMIVSNIR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(CCC[C@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)

![N-[(4-methylphenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1416547.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)

![3-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1416556.png)

![4-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1416559.png)